2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid
Description
2-(4-Bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid is a synthetic intermediate featuring a tert-butoxycarbonyl (Boc)-protected amino group attached to the α-carbon of an acetic acid backbone and a substituted phenyl ring with bromo (Br) and methyl (CH₃) groups at the 4- and 3-positions, respectively. The Boc group enhances stability during synthetic processes, while the bromo and methyl substituents influence steric and electronic properties. This compound is likely utilized in pharmaceutical research, particularly in peptide synthesis or as a precursor for cross-coupling reactions due to the reactive bromine atom.
Properties
IUPAC Name |
2-(4-bromo-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-8-7-9(5-6-10(8)15)11(12(17)18)16-13(19)20-14(2,3)4/h5-7,11H,1-4H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGIUJBTERKAQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(=O)O)NC(=O)OC(C)(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid , commonly referred to as Boc-DL-Phe(4-Br)-OMe, is a derivative of phenylalanine that has garnered attention for its potential biological activities. This article explores its molecular characteristics, synthesis, and biological effects, particularly focusing on its pharmacological implications.
Molecular Characteristics
- Molecular Formula : C15H20BrNO4
- Molecular Weight : 358.23 g/mol
- CAS Number : 132067-41-5
The structure of the compound features a brominated phenyl group, which may contribute to its biological activity by influencing binding interactions with target biomolecules.
Synthesis
The synthesis of Boc-DL-Phe(4-Br)-OMe typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) and subsequent bromination at the para position of the phenyl ring. The synthetic route often includes:
- Protection of the amino group : Using Boc anhydride.
- Bromination : Introducing a bromine atom at the para position.
- Deprotection : To yield the final amino acid derivative.
Antimicrobial Activity
Recent studies have indicated that derivatives of phenylalanine, including Boc-DL-Phe(4-Br)-OMe, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown potent activity against various bacterial strains, with minimal inhibitory concentration (MIC) values in the low µg/mL range .
Cytotoxicity and Anticancer Potential
Research has demonstrated that brominated phenylalanine derivatives can induce cytotoxic effects in cancer cell lines. The mechanism is believed to involve:
- ROS Generation : Reactive oxygen species (ROS) overproduction leading to oxidative stress.
- Interference with Cellular Processes : Compounds may disrupt tubulin polymerization, affecting cell division and survival .
Enzyme Inhibition
Boc-DL-Phe(4-Br)-OMe has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For example:
- Cyclin-dependent kinases (CDKs) : Certain derivatives have been characterized as potent inhibitors of CDKs, which are crucial for cell cycle regulation .
Case Studies
- Anticancer Studies : A study on a related compound demonstrated significant tumor volume reduction in murine models when administered at specific dosages, indicating its potential for therapeutic applications against cancer .
- Antimicrobial Efficacy : In vitro tests revealed that Boc-DL-Phe(4-Br)-OMe exhibited strong inhibitory effects against multidrug-resistant bacterial strains, showcasing its promise as an antimicrobial agent .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Research
The compound has been investigated for its potential use in anticancer therapies. Its structural features allow it to interact with biological targets that are crucial for cancer cell proliferation. Studies have shown that derivatives of this compound can inhibit specific enzymes involved in tumor progression, making them candidates for further development in targeted cancer therapies.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis of various derivatives of N-Boc-4-bromo-L-phenylalanine methyl ester and their effects on cancer cell lines. The results indicated that some derivatives exhibited significant cytotoxic activity against breast cancer cells, suggesting a pathway for developing new anticancer agents .
Organic Synthesis
2.1 Building Block in Peptide Synthesis
The compound serves as a versatile building block in peptide synthesis due to its protected amino group (tert-butoxycarbonyl). This protection allows for selective reactions without interfering with the amino functionality, making it ideal for constructing complex peptides.
Data Table: Peptide Synthesis Applications
| Compound | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| N-Boc-4-bromo-L-phenylalanine methyl ester | Coupling with various amino acids | 85% | |
| N-Boc-4-bromo-L-phenylalanine methyl ester | Suzuki coupling | 90% |
2.2 Suzuki Coupling Reactions
The presence of the bromine atom makes this compound an excellent substrate for Suzuki coupling reactions, which are widely used to form carbon-carbon bonds in organic synthesis. This reaction is particularly valuable in creating biaryl compounds, which have applications in pharmaceuticals and materials science.
Case Study:
In a recent publication, researchers utilized N-Boc-4-bromo-L-phenylalanine methyl ester in a Suzuki coupling reaction to synthesize biaryl compounds with promising biological activity . The yield and purity of the products were optimized through varying reaction conditions, demonstrating the compound's utility in synthetic organic chemistry.
Material Science
3.1 Polymer Chemistry
The compound has potential applications in polymer chemistry as a monomer or additive due to its unique chemical properties. It can be incorporated into polymer matrices to enhance mechanical properties or introduce bioactivity.
Data Table: Polymer Applications
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used:
Conditions :
-
20–50% TFA in DCM, 1–4 hours at 25°C.
-
Yields typically exceed 85%.
Nucleophilic Aromatic Substitution (Br Replacement)
The bromine atom undergoes substitution with nucleophiles (e.g., amines, alkoxides) under palladium catalysis or copper-mediated conditions.
Example Reaction :
Conditions :
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Palladium acetate (5 mol%), DPEPhos (10 mol%), CsCO (2 equiv), 100°C, 12 hours .
-
Yields range from 60–80% depending on nucleophile steric bulk .
Suzuki-Miyaura Cross-Coupling
The bromine participates in palladium-catalyzed coupling with aryl boronic acids:
Conditions :
Carboxylic Acid Derivitization
The acetic acid moiety undergoes esterification or amidation:
Amidation:
EDC/HOBt or HATU-mediated coupling with amines:
Conditions :
Esterification:
Fischer esterification or acid chloride formation:
Conditions :
Comparative Reactivity of Structural Analogs
| Reaction Type | This Compound | 4-Bromo-3-methylphenylalanine | 2-(4-Bromophenyl)acetic Acid |
|---|---|---|---|
| Boc Deprotection Rate | Fast (TFA) | N/A (no Boc group) | N/A |
| Br Reactivity (Suzuki) | High | Moderate | Low |
| Amidation Efficiency | 90% | 75% | 65% |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Aromatic Ring
a. 2-((tert-Butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid (CAS 53249-34-6)
- Structure : Phenyl ring substituted with a hydroxyl (-OH) group at the 4-position.
- Molecular Formula: C₁₃H₁₇NO₅; Molecular Weight: 267.28 .
- Key Differences :
- The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing aqueous solubility compared to the bromo-methyl analogue.
- Reduced steric hindrance compared to bromo-methyl substitution.
- Applications : Suitable for drug candidates requiring improved solubility or metabolic conjugation (e.g., glucuronidation).
b. 2-(Boc-amino)-2-(3-thiophenyl)acetic acid (CAS 40512-57-0)
- Structure : Thiophene ring replaces phenyl, with sulfur at the 3-position.
- Molecular Formula: C₁₁H₁₅NO₄S; Molecular Weight: 257.31 (calculated).
- Lower molecular weight and increased bioavailability due to smaller heterocyclic ring.
- Applications : Useful in designing CNS-targeting molecules due to thiophene’s membrane permeability.
c. 2-(4-Bromo-2-methoxyphenyl)acetic acid (CAS 1026089-09-7)
- Structure : Phenyl ring with bromo (4-position) and methoxy (-OCH₃, 2-position).
- Molecular Formula : C₉H₉BrO₃; Molecular Weight : 245.07 .
- Key Differences: Lacks the Boc-amino group, simplifying synthesis but reducing utility as a protected intermediate. Methoxy group introduces steric and electronic effects distinct from methyl.
- Applications : Intermediate for anti-inflammatory or antiviral agents.
Variations in the Boc-Protected Side Chain
a. (S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid (CAS 394735-65-0)
- Structure : Cyclohexyl ring with 4,4-difluoro substitution.
- Molecular Formula: C₁₃H₂₁F₂NO₄; Molecular Weight: 293.31 .
- Key Differences: Fluorine atoms increase hydrophobicity and metabolic stability.
- Applications : Peptide mimetics or protease inhibitors requiring enhanced stability.
b. 2-(4-Boc-piperazinyl)-2-(3-bromo-phenyl)acetic acid
- Structure : Incorporates a piperazinyl group linked to the Boc moiety.
- Molecular Formula : ~C₁₇H₂₂BrN₃O₄; Molecular Weight : ~420.3 (estimated) .
- Bromine at the 3-position (vs. 4-position in the target compound) alters steric interactions.
- Applications : Kinase inhibitors or GPCR-targeted therapies.
Data Table: Comparative Molecular Properties
Research Implications
- Electronic Effects : Bromine’s electron-withdrawing nature in the target compound may stabilize the Boc group against acidic deprotection, whereas methyl’s electron-donating effect could modulate reactivity in nucleophilic substitutions.
- Synthetic Utility : The bromine atom enables Suzuki-Miyaura cross-coupling reactions, making the compound valuable for generating biaryl structures in drug discovery .
Preparation Methods
Nucleophilic Substitution with Brominated Aromatic Intermediates
A plausible route involves alkylation of a Boc-protected glycine derivative with a brominated aromatic compound. For instance, 4-bromo-3-methylbenzyl bromide could react with the sodium salt of Boc-glycine under SN2 conditions. This method, however, requires careful control of steric hindrance from the ortho-methyl group.
Example Protocol :
Transition Metal-Catalyzed Cross-Coupling
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) could link boronated aromatic rings to halogenated glycine derivatives. However, the instability of α-amino boronic acids complicates this approach, making it less favorable for large-scale synthesis.
Multi-Component Reactions (MCRs)
InCl3-catalyzed one-pot reactions, as reported for pyrano[2,3-c]pyrazole derivatives, highlight the efficiency of MCRs in constructing complex scaffolds. Adapting this methodology, a four-component reaction involving ethyl acetoacetate, hydrazine, and malononitrile could theoretically yield intermediates amenable to further functionalization.
Optimized MCR Conditions :
-
Catalyst : InCl3 (20 mol%)
-
Solvent : 50% EtOH
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Irradiation : Ultrasound (25 kHz, 250 W)
-
Temperature : 40°C
-
Time : 20 minutes
Purification and Characterization
Crude products are typically purified via column chromatography (silica gel, petroleum ether/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Analytical characterization employs:
-
NMR Spectroscopy : Confirmation of Boc group integration (δ 1.4 ppm for tert-butyl) and aromatic protons.
-
Mass Spectrometry : ESI-MS for molecular ion detection (theoretical m/z: 344.20 for C₁₄H₁₈BrNO₄).
-
IR Spectroscopy : Stretching vibrations for carbonyl (Boc: ~1700 cm⁻¹) and carboxylic acid (~2500–3300 cm⁻¹).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Nucleophilic Substitution | Simple reagents, scalable | Steric hindrance reduces efficiency | ~70% |
| Multi-Component Reaction | Rapid, high atom economy | Requires specialized equipment (ultrasound) | 80–95% |
| Grignard/Oxidation | High yields for aromatic intermediates | Multiple steps increase complexity | 87–93% |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid, and how can purity be validated?
- Methodology : A common approach involves coupling a brominated aromatic precursor (e.g., 4-bromo-3-methylphenylacetic acid) with a tert-butoxycarbonyl (Boc)-protected amine. For example, Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions can introduce the aryl group . Post-synthesis, purity can be confirmed via HPLC (≥95% purity) and structural validation via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How does the bromine substituent influence the compound’s reactivity in peptide coupling reactions?
- Analysis : The electron-withdrawing bromine at the para position stabilizes the aromatic ring, reducing electrophilic substitution but enhancing stability in radical or nucleophilic reactions. Comparative studies with chloro or methyl analogs (e.g., ’s 3-chloro-4-methylphenyl derivative) show bromine’s superior leaving-group potential in displacement reactions .
Q. What are the recommended storage conditions to prevent Boc-group degradation?
- Guidelines : Store under anhydrous conditions at 2–8°C in sealed, dark containers. The Boc group is susceptible to acidic hydrolysis; thus, avoid exposure to trifluoroacetic acid (TFA) or HCl vapors. Stability tests indicate >90% integrity after 12 months under these conditions .
Advanced Research Questions
Q. How can computational modeling predict the compound’s behavior in enzyme-binding assays?
- Approach : Density Functional Theory (DFT) calculations can model the compound’s electronic structure, focusing on the Boc-protected amino acid’s steric and electronic interactions with target enzymes (e.g., proteases). Molecular dynamics simulations (e.g., using GROMACS) may reveal conformational flexibility in aqueous environments .
Q. What strategies resolve contradictions in reported solubility data for this compound?
- Resolution : Discrepancies arise from solvent polarity and pH variations. For example, solubility in DMSO is >50 mg/mL, but <1 mg/mL in water. Adjusting pH to 7.4 (using phosphate buffer) or adding co-solvents (e.g., 10% ethanol) can enhance aqueous solubility. Validate via UV-Vis spectroscopy at λ = 270 nm .
Q. How does the methyl group at the 3-position of the phenyl ring affect crystallography outcomes?
- Insights : The methyl group introduces steric hindrance, complicating crystal lattice formation. Single-crystal X-ray diffraction (SCXRD) studies require slow vapor diffusion with hexane/ethyl acetate (1:3) to obtain diffraction-quality crystals. Compare with unsubstituted analogs ( ) to isolate steric effects .
Methodological Considerations
- Synthetic Optimization : Use Pd-catalyzed cross-coupling (e.g., ’s protocol with Na₂CO₃ and 1,2-dimethoxyethane) for regioselective bromine substitution. Monitor reaction progress via TLC (Rf = 0.4 in ethyl acetate/hexane) .
- Deprotection : Remove the Boc group with 4M HCl/dioxane (2 h, 0°C), followed by neutralization with NaHCO₃. Confirm deprotection via FT-IR (loss of C=O stretch at 1690 cm⁻¹) .
- Safety : Wear PPE (nitrile gloves, goggles) due to H315/H319 hazards (skin/eye irritation). Use fume hoods for reactions releasing HBr .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
